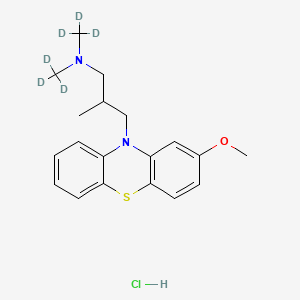

rac Methotrimeprazine-d6 Hydrochloride

Description

Context of Deuterium-Labeled Compounds as Research Tools

Deuterium-labeled compounds have become indispensable tools in a wide array of scientific research fields, including biochemistry, pharmaceuticals, and agrochemicals. clearsynth.com These are molecules where one or more hydrogen atoms have been substituted with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. While chemically almost identical to their non-labeled (protium) counterparts, the increased mass of deuterium (being twice as heavy as hydrogen) can influence the physical and chemical properties of the molecule. clearsynth.com This substitution allows for a direct and traceless method of incorporating a mass tag into an organic molecule with minimal changes to its chemical structure or biological activity. scispace.com

The primary applications of deuterium labeling in research are multifaceted. They serve as crucial tracers for elucidating metabolic pathways, helping scientists understand how substances are absorbed, distributed, metabolized, and excreted (ADME) within a biological system. clearsynth.com In drug discovery and development, this provides invaluable insights into the clearance rates and metabolic profiles of potential drug candidates. clearsynth.comnih.govresearchgate.net Furthermore, deuterium-labeled compounds are extensively used as internal standards for absolute quantification in mass spectrometry (MS) analysis. scispace.com This technique is vital for accurately measuring the concentration of a target analyte in complex biological samples. The use of deuterium labeling can also be explored to alter a drug's pharmacokinetic profile, potentially increasing its metabolic stability. clearsynth.comnih.gov

Overview of Methotrimeprazine as a Parent Phenothiazine (B1677639) Compound for Research Analog Studies

Methotrimeprazine, also known as levomepromazine (B1675116), is a derivative of phenothiazine. nih.govnih.gov The phenothiazine class of compounds is a well-established group of molecules used in the management of psychosis, particularly in schizophrenia. drugbank.com Phenothiazines and their analogs are a significant subject of scientific investigation due to their diverse biological activities. drugbank.comresearchgate.net Research into phenothiazine analogs, such as modifying the core ring structure or adding various substituents, aims to develop new compounds with specific properties or to study structure-activity relationships. researchgate.netpharmaguideline.com

Methotrimeprazine itself acts as an antagonist at multiple neurotransmitter receptors. medchemexpress.com As a parent compound, it serves as the structural foundation for creating labeled analogs like rac Methotrimeprazine-d6 Hydrochloride. These analogs are not intended for therapeutic use but are synthesized specifically for research purposes to facilitate the study of the parent drug. medchemexpress.comscbt.com

Significance of Deuterium Labeling in this compound for Scientific Investigation

The introduction of six deuterium atoms into the methotrimeprazine structure to create this compound is of high significance for analytical and metabolic research. The primary application of this deuterated analog is its use as a stable isotope-labeled internal standard. medchemexpress.commedchemexpress.com In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accurate and precise measurement.

Because this compound is chemically identical to the unlabeled methotrimeprazine, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass (due to the six deuterium atoms) allows it to be distinguished from the unlabeled parent drug by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, researchers can quantify the exact amount of methotrimeprazine present, correcting for any sample loss or variability during the analytical process. This is a critical component of pharmacokinetic studies, which track the concentration of a drug in the body over time. dntb.gov.uasemanticscholar.org

Scope and Objectives of Academic Research on this compound

Academic and industrial research involving this compound is sharply focused on its application as an analytical tool. The scope of this research does not involve studying the compound for therapeutic effects but rather leveraging its unique physical properties for quantitative purposes.

The primary objectives of using this compound in research include:

Developing and validating bioanalytical methods: Establishing robust and reliable methods for quantifying methotrimeprazine in biological matrices such as plasma, serum, or tissue homogenates.

Conducting pharmacokinetic (PK) studies: Accurately determining the ADME properties of methotrimeprazine. The use of the deuterated standard allows for precise measurement of the drug's concentration over time, which is fundamental to understanding its behavior in a biological system. nih.gov

Investigating drug metabolism: Identifying and quantifying the metabolites of methotrimeprazine. The stable isotope label helps in tracking the metabolic fate of the parent compound. clearsynth.com

Supporting clinical and preclinical trials: Providing the necessary analytical support to measure drug levels in research subjects accurately.

In essence, this compound is a specialized chemical reagent synthesized to enhance the quality and accuracy of data in studies focused on its non-labeled parent drug, methotrimeprazine.

Compound Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | clearsynth.com |

| Synonyms | 2-Methoxy-N,N,ß-trimethyl-10H-phenothiazine-10-propanamine-d6 Hydrochloride; (±)-Methotrimeprazine-d6 | medchemexpress.comclearsynth.com |

| CAS Number | 1189734-21-1 | clearsynth.comguidechem.comlgcstandards.com |

| Molecular Formula | C₁₉H₁₉D₆ClN₂OS | scbt.comclearsynth.com |

| Molecular Weight | 370.97 g/mol | scbt.comclearsynth.com |

| Primary Application | Research, Internal Standard for Mass Spectrometry | medchemexpress.commedchemexpress.com |

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methotrimeprazine |

| Levomepromazine |

| Phenothiazine |

| Chlorpromazine |

| Chlorprothixene |

| Thiothixene |

| Loxapine succinate |

| Clozapine |

| Deuterium |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1189734-21-1 |

|---|---|

Molecular Formula |

C19H25ClN2OS |

Molecular Weight |

370.969 |

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i2D3,3D3; |

InChI Key |

ODLGFPIWRAEFAN-HVTBMTIBSA-N |

SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl |

Synonyms |

2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d6 Hydrochloride; 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine-d6 MonoHydrochloride; 2-Methoxytrimeprazine-d6 Hydrochloride; 2-Methoxytrimeprazine-d6; |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Rac Methotrimeprazine D6 Hydrochloride

Synthetic Pathways for Phenothiazine (B1677639) Analogs and Methotrimeprazine Derivatives

The synthesis of phenothiazine derivatives, a class of heterocyclic compounds, is a well-established area of medicinal chemistry. These compounds feature a tricyclic structure where two benzene rings are fused to a thiazine ring. ijrap.netmedmuv.com Modifications to the phenothiazine nucleus, particularly at the nitrogen atom of the central ring (position 10), have led to a wide array of pharmacologically active agents. ijrap.netbenthamdirect.com

The synthesis of Methotrimeprazine and its analogs typically begins with the appropriate phenothiazine core, in this case, 2-methoxyphenothiazine. The key step involves the N-alkylation of the phenothiazine nitrogen with a suitable aminoalkyl side chain. nih.gov A common synthetic route involves reacting the phenothiazine with a haloalkylamine or a similar reactive intermediate. For instance, 10-(3-chloropropionyl)-2-(ethoxycarbonylamino)phenothiazine can be reacted with diethylamine to produce a phenothiazine derivative, showcasing a representative N-alkylation strategy. medmuv.com Another general method involves the reaction of intermediate phenothiazine 10-yl acyl chlorides with an appropriate alkylamine solution under reflux conditions. nih.gov These foundational synthetic strategies are adapted for the introduction of the specific side chain required for Methotrimeprazine.

Table 1: Common Reactions in Phenothiazine Synthesis

| Reaction Type | Description | Reactants Example |

|---|---|---|

| N-Alkylation | Introduction of an alkyl side chain at the nitrogen of the phenothiazine ring. | 2-methoxyphenothiazine + 3-chloro-2-methyl-N,N-dimethylpropan-1-amine |

| Acylation-Reduction | Acylation of the phenothiazine nitrogen followed by reduction to the corresponding alkyl group. | Phenothiazine + Acyl Chloride, followed by a reducing agent (e.g., LiAlH4) |

| Catalytic Coupling | Metal-catalyzed reactions, such as Buchwald-Hartwig amination, to form the C-N bond. | Halogenated phenothiazine + Amine with a suitable catalyst (e.g., Palladium) |

Strategies for Targeted Deuterium (B1214612) Labeling and Isotope Placement

The incorporation of deuterium into a molecule like Methotrimeprazine to create rac Methotrimeprazine-d6 Hydrochloride requires precise control over isotope placement. Deuterium labeling is a powerful tool in pharmaceutical research, often used to investigate metabolic pathways or to create internal standards for mass spectrometry-based quantification. musechem.comclearsynth.com The "-d6" designation in the target compound indicates that six hydrogen atoms have been replaced by deuterium. In the case of rac Methotrimeprazine-d6, these labels are located on the two N-methyl groups of the side chain. lgcstandards.com

The most direct strategy for achieving this specific labeling pattern is to use a deuterated precursor during the synthesis. Instead of using standard N,N-dimethylamine or a related reagent to form the terminal amine of the side chain, a fully deuterated version, such as N,N-bis(trideuteriomethyl)amine (d6-dimethylamine), is employed. This ensures that the deuterium atoms are incorporated specifically at the desired positions with high efficiency.

Broader strategies for deuterium incorporation in pharmaceuticals include:

Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms for deuterium atoms on a pre-formed molecule. researchgate.net It is often catalyzed by transition metals like iridium, palladium, or ruthenium. musechem.comresearchgate.net While powerful, achieving high regioselectivity (labeling at a specific site) can be a challenge and may not be suitable for introducing six deuterium atoms onto two specific methyl groups without affecting other parts of the molecule. researchgate.netspringernature.com

Reductive Deuteration: This involves the use of deuterium gas (D2) or other deuterium-donating reagents (e.g., sodium borodeuteride, NaBD4) to reduce a suitable functional group, such as an alkyne, imine, or carbonyl, thereby introducing deuterium into the molecule. researchgate.net

Use of Deuterated Solvents: Solvents like D2O or methanol-d4 can serve as the deuterium source in certain acid- or base-catalyzed exchange reactions. mdpi.com

For rac Methotrimeprazine-d6, the use of a deuterated building block containing the d6-dimethylamino group remains the most practical and targeted approach.

Assessment of Isotopic Purity and Enrichment in Synthetic Products

After synthesis, it is crucial to verify the isotopic purity and the degree of deuterium enrichment in the final product. This assessment confirms that the desired number of deuterium atoms has been incorporated and that they are in the correct locations. rsc.org The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.orgresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is a highly sensitive method for determining isotopic enrichment. nih.govresearchgate.net By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, one can observe a mass shift corresponding to the number of incorporated deuterium atoms. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are used to calculate the percentage of molecules that contain the desired number of deuterium atoms (e.g., D6) versus those with fewer (D0 to D5). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass increase, NMR spectroscopy confirms the position of the deuterium labels. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated compound, the signal corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. For rac Methotrimeprazine-d6, the singlet corresponding to the N(CH₃)₂ protons would be absent.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a signal at the chemical shift where the deuterium atoms are located. This provides definitive proof of the label's position.

¹³C NMR (Carbon NMR): The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, leading to characteristic changes in the ¹³C NMR spectrum that can also be used to confirm the location of the deuterium.

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Information Provided | Advantages |

|---|---|---|

| Mass Spectrometry (MS) | Confirms mass increase, calculates isotopic enrichment (% D6 vs D0-D5). | High sensitivity, requires very small sample amounts, rapid analysis. researchgate.net |

| NMR Spectroscopy | Confirms the exact location of deuterium atoms, assesses site-specific purity. | Provides unambiguous structural information and label position. rsc.org |

Challenges and Advancements in Deuterated Compound Synthesis for Research Standards

Further challenges include:

Achieving High Isotopic Enrichment: Ensuring that nearly all molecules are fully deuterated (e.g., >98% D6) is critical for high-quality research standards. Incomplete reactions or the presence of protic impurities can lead to lower enrichment levels.

Preventing Isotopic Scrambling: Unwanted H/D exchange can occur during the synthesis or purification process, where deuterium atoms may move to unintended positions or be lost entirely. synmr.in

Analytical Validation: Rigorous analysis using multiple techniques (e.g., HR-MS and NMR) is required to certify the isotopic and chemical purity of the final product, which adds complexity and cost to the manufacturing process. musechem.com

Despite these challenges, significant advancements have been made. The development of new and more efficient transition-metal catalysts has expanded the toolkit for selective deuterium labeling, sometimes allowing for "late-stage" deuteration of complex molecules. researchgate.net Improvements in analytical instrumentation, particularly in HR-MS, have enabled more accurate and rapid determination of isotopic purity with very low sample consumption. nih.govresearchgate.net These advancements continue to make high-purity deuterated compounds more accessible for their vital role in pharmaceutical research and development. researchgate.net

Analytical Method Development and Validation Utilizing Rac Methotrimeprazine D6 Hydrochloride

Development of Chromatographic Methodologies

The separation of rac Methotrimeprazine-d6 Hydrochloride from its unlabeled counterpart and other matrix components is a critical step in the analytical process. Both liquid and gas chromatography are employed for this purpose, each with its own set of considerations.

Liquid Chromatography (LC) Techniques for Labeled Compound Analysis

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RPLC), is a widely used technique for the analysis of pharmaceutical compounds. cchmc.org When developing an LC method for a deuterated standard like this compound, a primary goal is to achieve co-elution with the unlabeled analyte to ensure that both experience the same matrix effects. waters.com

However, a "deuterium isotope effect" can sometimes lead to a slight separation between the deuterated and non-deuterated compounds. waters.comoup.com This effect is attributed to the small differences in lipophilicity and binding interactions with the stationary phase caused by the substitution of hydrogen with deuterium (B1214612). waters.comoup.com In most reversed-phase systems, the deuterated compound may elute slightly earlier than the non-deuterated one. researchgate.net

The choice of stationary phase, mobile phase composition, and gradient elution profile are all critical parameters that must be optimized to minimize this separation and ensure accurate quantification. molnar-institute.com For instance, the use of different stationary phases, such as C18 or phenyl columns, can influence the retention behavior and selectivity. cchmc.org

Table 1: Factors Influencing LC Separation of Deuterated and Non-Deuterated Analogs

| Factor | Description | Potential Impact on Separation |

|---|---|---|

| Stationary Phase Chemistry | The type of bonded phase on the chromatography column (e.g., C18, C8, Phenyl). | Different phases can exhibit varying degrees of interaction with the analyte and its deuterated analog, potentially affecting the isotope effect. cchmc.org |

| Mobile Phase Composition | The mixture of solvents used to carry the sample through the column (e.g., acetonitrile/water, methanol/water). researchgate.net | The organic modifier and its proportion can influence the partitioning of the analytes between the mobile and stationary phases, thereby affecting their retention times. researchgate.net |

| pH of the Mobile Phase | The acidity or basicity of the mobile phase. | For ionizable compounds like methotrimeprazine, pH can significantly alter their charge state and, consequently, their retention on the column. |

| Column Temperature | The temperature at which the separation is performed. | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution. |

Gas Chromatography (GC) Methodologies for Deuterated Analogs

Gas chromatography is another powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like methotrimeprazine, derivatization is often necessary to increase their volatility and thermal stability. nih.gov

In GC, a chromatographic isotope effect is also observed, where deuterated compounds typically have shorter retention times than their protiated (non-deuterated) counterparts. nih.gov This effect is influenced by the number and position of the deuterium atoms in the molecule, as well as the polarity of the GC stationary phase. researchgate.netnih.gov For example, the difference in retention between a deuterated and non-deuterated compound can be more pronounced on a polar stationary phase compared to a non-polar one. researchgate.net

The choice of derivatizing agent is also a critical factor in GC method development. nih.gov Different derivatives can lead to different fragmentation patterns in the mass spectrometer, which can impact the selection of ions for quantification and the potential for cross-contribution between the analyte and the internal standard. nih.gov

Table 2: Key Considerations for GC Method Development with Deuterated Standards

| Consideration | Description | Significance |

|---|---|---|

| Derivatization | Chemical modification of the analyte to increase volatility. nih.gov | The choice of derivatizing agent can affect the chromatographic behavior and mass spectral properties of the analyte and internal standard. nih.gov |

| Stationary Phase Polarity | The polarity of the coating inside the GC column. researchgate.net | Influences the separation of deuterated and non-deuterated compounds. researchgate.net |

| Oven Temperature Program | The temperature gradient used during the GC run. dea.gov | Optimizing the temperature program is crucial for achieving good separation and peak shape. dea.gov |

| Injector Temperature | The temperature of the port where the sample is introduced. dea.gov | Must be high enough to ensure complete vaporization of the analyte without causing thermal degradation. dea.gov |

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry is the detection method of choice for use with stable isotope-labeled internal standards due to its ability to differentiate between the analyte and the internal standard based on their mass-to-charge ratios.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Compounds

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. waters.com For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often preferred. mdpi.com In this technique, a specific precursor ion for both the analyte and the deuterated internal standard is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and reduces background noise, leading to lower limits of quantification. nih.gov

When using this compound as an internal standard, specific MRM transitions are developed for both the unlabeled methotrimeprazine and its d6-labeled counterpart. The stability of the deuterium labels is a critical consideration, as any in-source exchange of deuterium for hydrogen could compromise the accuracy of the quantification. acanthusresearch.com Generally, a mass difference of at least three mass units between the analyte and the SIL internal standard is recommended to avoid spectral overlap. acanthusresearch.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis

GC-MS is a robust technique for the analysis of compounds that are volatile or can be made volatile through derivatization. physiology.org In GC-MS, the compounds eluting from the GC column are ionized, typically by electron ionization (EI), which causes fragmentation of the molecules. nih.gov The resulting mass spectrum provides a fingerprint of the compound.

For quantitative analysis using a deuterated internal standard like this compound, selected ion monitoring (SIM) is commonly employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard, rather than scanning the entire mass range. scripps.edu This increases the sensitivity of the analysis.

It's important to carefully select ions for quantification that are unique to the analyte and the internal standard and are free from interference from each other or from matrix components. nih.gov The presence of natural isotopes (e.g., ¹³C) must also be considered, as they can contribute to the ion signals and must be corrected for in the data analysis. physiology.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in analytical toxicology and drug metabolism studies, offering significant advantages for the analysis of compounds like Methotrimeprazine and its deuterated analogue, this compound. amegroups.org The primary strength of HRMS lies in its ability to measure mass-to-charge ratios (m/z) with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unequivocal determination of the elemental composition of an analyte, which is invaluable for the identification of unknown metabolites. amegroups.org

In the context of Methotrimeprazine metabolism, HRMS can differentiate between the parent drug and its various metabolic products, such as hydroxylated and N-desmethylated species, based on their exact masses. researchgate.net The use of this compound as an internal standard further enhances the reliability of metabolite identification. By observing a consistent mass shift of 6 Daltons (due to the six deuterium atoms) between the metabolites of the unlabeled drug and the corresponding labeled internal standard, analysts can confidently identify and track metabolic pathways. Furthermore, data-independent acquisition (DIA) modes in modern HRMS instruments allow for the collection of fragmentation data for all ions in a sample, creating a comprehensive digital record that can be retrospectively analyzed for metabolites without prior knowledge of their structure. nih.gov

Establishment of Reference Standards and Quality Control Applications

The establishment of a reliable reference standard is a foundational step in the development of any quantitative analytical method. A reference standard serves as a benchmark against which the substance of interest in a sample is compared. For the analysis of methotrimeprazine, this compound is an ideal candidate for use as an internal standard, especially in highly sensitive and specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

As a deuterated analog of methotrimeprazine, this compound shares nearly identical physicochemical properties with the unlabeled analyte. This includes its extraction efficiency, chromatographic retention time, and ionization response in a mass spectrometer. However, due to the presence of six deuterium atoms, it has a distinct molecular weight, allowing it to be differentiated from the native compound by the mass spectrometer. This differentiation is crucial for the isotope dilution method, which is a gold standard for quantitative analysis.

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in compensating for variations that can occur during sample preparation and analysis. Factors such as sample loss during extraction, inconsistencies in injection volume, and matrix effects (the influence of other components in the sample on the ionization of the analyte) can be effectively mitigated. By adding a known quantity of the deuterated standard to both the calibration standards and the unknown samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement significantly improves the accuracy and precision of the results.

Detailed Research Findings

Research in the field of bioanalysis and pharmaceutical quality control has consistently demonstrated the superiority of methods employing stable isotope-labeled internal standards. In the context of antipsychotic drug monitoring, which often includes phenothiazines like methotrimeprazine, LC-MS/MS methods using deuterated internal standards have been developed and validated for the simultaneous quantification of multiple analytes in complex matrices such as human plasma. nih.govnih.gov These methods are lauded for their high selectivity, sensitivity, and speed. nih.gov

Validation of such analytical methods is performed according to stringent guidelines to ensure their reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. For instance, a typical validation for an LC-MS/MS method for antipsychotics would demonstrate linearity over a clinically relevant concentration range. The precision, measured as the relative standard deviation (RSD), is generally required to be within ±15%, while the accuracy, the closeness of the measured value to the true value, should also be within this range. nih.gov

The following tables represent typical data that would be generated during the validation of an analytical method for methotrimeprazine utilizing this compound as an internal standard. These values are illustrative and based on published data for similar compounds and methods.

Interactive Data Table: Linearity of Methotrimeprazine Quantification

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.10 | 102.0 |

| 25.0 | 24.5 | 98.0 |

| 100.0 | 101.2 | 101.2 |

| 250.0 | 247.0 | 98.8 |

| 500.0 | 505.5 | 101.1 |

| 1000.0 | 995.0 | 99.5 |

| Correlation Coefficient (r²): >0.995 |

Interactive Data Table: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) (n=5) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) (n=15) | Inter-day Accuracy (%) |

| Low | 2.5 | 4.8 | 103.2 | 6.5 | 102.5 |

| Medium | 200.0 | 3.5 | 98.5 | 5.2 | 99.1 |

| High | 800.0 | 3.1 | 101.8 | 4.9 | 101.0 |

In quality control applications, this compound is used to ensure the consistent performance of the analytical method over time. By including quality control (QC) samples containing known concentrations of methotrimeprazine and the deuterated internal standard in each analytical run, the laboratory can monitor the method's precision and accuracy. Deviations from the established acceptance criteria for the QC samples can indicate issues with the instrument, reagents, or procedure, prompting corrective action. This ensures the integrity of the data generated for unknown samples.

The establishment and use of this compound as a reference internal standard are therefore critical for the development of high-quality, robust, and reliable analytical methods for the quantification of methotrimeprazine in various settings, from pharmaceutical manufacturing to clinical and forensic toxicology.

Role of Rac Methotrimeprazine D6 Hydrochloride in in Vitro and Preclinical Drug Metabolism Research

Application as an Internal Standard in Biological Matrices for Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise measurement of an analyte in a complex biological matrix such as plasma, blood, or tissue homogenates. texilajournal.com The IS is a compound of known concentration added to samples, standards, and quality controls to correct for variability during sample processing and instrumental analysis. nih.gov

Stable isotope-labeled compounds are considered the "gold standard" for use as internal standards in mass spectrometry. researchgate.net rac Methotrimeprazine-d6 Hydrochloride is an ideal IS for the quantification of unlabeled Methotrimeprazine for several key reasons:

Physicochemical Similarity : Being a deuterated derivative, it shares nearly identical chemical and physical properties with the unlabeled parent drug. researchgate.net This ensures that it behaves similarly during extraction, cleanup, and chromatography.

Co-elution : It typically co-elutes with the unlabeled analyte during liquid chromatography. texilajournal.com This is a significant advantage because any matrix effects (suppression or enhancement of the analyte's signal by other components in the sample) that occur at that specific retention time will affect both the analyte and the internal standard, allowing for effective compensation. texilajournal.comchromforum.org

Mass Differentiation : Despite its chemical similarity, the deuterium (B1214612) atoms give it a distinct, higher mass-to-charge ratio (m/z). This mass difference (in this case, 6 Daltons) allows the mass spectrometer to differentiate and separately quantify the analyte and the internal standard simultaneously. researchgate.net

The use of a deuterated IS like this compound compensates for analyte loss during sample preparation and corrects for fluctuations in instrument performance, thereby significantly improving the accuracy, precision, and robustness of the bioanalytical method. texilajournal.comnih.gov

In Vitro Metabolic Stability Assessments of Unlabeled Methotrimeprazine Analogs

Metabolic stability assays are fundamental in early drug discovery to estimate how quickly a compound is metabolized by enzymes in the body, primarily in the liver. researchgate.netspringernature.com A compound that is metabolized too rapidly may have insufficient in vivo exposure, while one that is metabolized too slowly could accumulate and cause toxicity. researchgate.net These assays measure the rate of disappearance of the parent drug over time when incubated with metabolically active systems. springernature.com In these studies, this compound is not the compound being tested but is essential for the accurate quantification of its unlabeled counterpart.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. mercell.comnih.gov Microsomal stability assays are widely used to assess a compound's susceptibility to oxidative metabolism. nih.gov

In a typical experiment, unlabeled Methotrimeprazine is incubated with pooled human liver microsomes at 37°C in the presence of necessary cofactors, such as NADPH. mercell.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the metabolic reaction is stopped by adding a quenching solvent like acetonitrile. mercell.com To accurately quantify the amount of Methotrimeprazine remaining at each time point, a known concentration of this compound is added as the internal standard before analysis by LC-MS/MS.

While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II (conjugation) reactions. bioivt.com Cryopreserved or fresh hepatocytes (liver cells) provide a more complete in vitro model, containing the full complement of both Phase I and Phase II metabolic enzymes. nih.govnuvisan.com

The data generated from metabolic stability assays are used to calculate key pharmacokinetic parameters, including the in vitro intrinsic clearance (Clint). researchgate.netnuvisan.com Clint represents the inherent ability of the liver to metabolize a drug, independent of blood flow or protein binding. nuvisan.com

It is determined from the first-order elimination rate constant (k), which is derived from the slope of the line when plotting the natural logarithm of the percentage of remaining parent drug against time. nih.gov The accuracy of this calculation is directly dependent on the precise measurement of the parent drug concentration at each time point, a task for which the use of this compound as an internal standard is indispensable.

Table 1: Parameters Derived from In Vitro Metabolic Stability Assays

| Parameter | Description | How It's Determined | Role of rac Methotrimeprazine-d6 HCl |

| Half-life (t½) | The time required for the concentration of the parent drug to decrease by half. | Calculated from the elimination rate constant (k): t½ = 0.693 / k. | Ensures accurate measurement of parent drug concentration needed to determine k. |

| Elimination Rate Constant (k) | The fraction of drug eliminated per unit of time. | Determined from the slope of the ln(concentration) vs. time plot. | Crucial for the accurate quantification of drug concentration at each time point. |

| In Vitro Intrinsic Clearance (Clint) | The volume of the enzyme-containing matrix cleared of the drug per unit of time, normalized to the amount of protein or cells. | Calculated from the elimination rate constant (k) and normalized to protein or cell concentration. nih.gov | Provides the foundational data for an accurate Clint calculation. |

Enzyme Kinetics and Reaction Phenotyping Using Labeled Substrates

Reaction phenotyping is the process of identifying which specific drug-metabolizing enzymes are responsible for a drug's clearance. researchgate.net This information is vital for predicting potential drug-drug interactions and understanding variability in patient populations due to genetic polymorphisms in these enzymes. labcorp.com The primary objectives are to identify the specific CYP enzymes involved and quantify their relative contributions to the drug's metabolism. researchgate.net

To determine which CYP isoforms metabolize Methotrimeprazine, several in vitro approaches are used, all of which rely on the precise quantification enabled by an internal standard like this compound. bioivt.com

Two common methods are:

Recombinant Human CYP Enzymes : Unlabeled Methotrimeprazine is incubated individually with a panel of cDNA-expressed recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4). bioivt.comnih.gov The isoforms that show the highest rate of Methotrimeprazine depletion are identified as the primary metabolizing enzymes.

Chemical Inhibition in Human Liver Microsomes (HLM) : The drug is incubated with HLM in the presence of known selective inhibitors for specific CYP isoforms. researchgate.netnih.gov A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that specific enzyme.

Studies on Methotrimeprazine (Levomepromazine) have identified several key CYP enzymes involved in its metabolism. Research has shown that at therapeutic concentrations, CYP3A4 is the main isoform responsible for both N-demethylation and 5-sulfoxidation. nih.gov CYP1A2 also contributes, particularly to 5-sulfoxidation. nih.gov Furthermore, Methotrimeprazine has been shown to be a potent competitive inhibitor of CYP2D6. nih.gov

Table 2: In Vitro Inhibition of Human CYP Isoforms by Levomepromazine (B1675116) (Methotrimeprazine) Data sourced from a study using human liver microsomes. nih.gov

| CYP Isoform | Probe Substrate | Inhibition Constant (Ki) | Type of Inhibition |

| CYP1A2 | Caffeine | 47 µM | Mixed |

| CYP2C9 | Diclofenac | No effect | N/A |

| CYP2C19 | Perazine | No effect | N/A |

| CYP2D6 | Bufuralol | 6 µM | Competitive |

| CYP3A4 | Testosterone | 34 µM | Mixed |

Table 3: Relative Contribution of CYP Isoforms to Levomepromazine (Methotrimeprazine) Metabolism Data based on in vitro studies at a therapeutic concentration (10 µM). nih.gov

| Metabolic Pathway | CYP3A4 Contribution | CYP1A2 Contribution | Other CYP Contribution |

| 5-Sulfoxidation | ~72% | ~20% | ~8% |

| N-Demethylation | ~78% | ~8% | ~14% |

UDP-Glucuronosyltransferase (UGT) Involvement

In the landscape of Phase II drug metabolism, UDP-Glucuronosyltransferase (UGT) enzymes play a critical role in the detoxification and elimination of xenobiotics by conjugating them with glucuronic acid, thereby increasing their water solubility and facilitating excretion. While phenothiazines like methotrimeprazine are primarily metabolized via Phase I oxidation reactions (such as sulfoxidation and demethylation), the resulting hydroxylated metabolites are potential substrates for UGT-mediated glucuronidation.

In Vitro Metabolite Identification and Structural Elucidation with Deuterated Internal Standards

The identification of metabolites is a cornerstone of preclinical drug development, essential for understanding a drug's efficacy and safety profile. nih.gov Stable isotope-labeled compounds like this compound are invaluable tools in this process. clearsynth.com When used in in vitro metabolism studies with systems like liver microsomes or hepatocytes, the deuterated compound serves as an anchor for identifying related metabolic products through mass spectrometry (MS).

The presence of the six deuterium atoms creates a distinct mass shift (+6 Da) compared to the non-labeled drug. In an MS analysis, metabolites of methotrimeprazine will appear as doublet peaks—one for the metabolite of the unlabeled drug and one for the metabolite of the d6-labeled drug, separated by a specific mass difference. This "isotope signature" allows for the rapid and confident identification of drug-related material within a complex biological matrix, distinguishing true metabolites from endogenous interference.

Tracing Deuterium Retention in Metabolite Pathways

The specific placement of the deuterium atoms on the N-methyl group of this compound is a strategic choice for tracing metabolic pathways. Since the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, this part of the molecule is less likely to be altered during initial metabolic steps that occur elsewhere on the phenothiazine (B1677639) ring system. nih.gov

For metabolic pathways such as sulfoxidation or ring hydroxylation, the d6-label is fully retained. This allows researchers to trace the metabolic fate of the core structure with high confidence. For instance, if methotrimeprazine undergoes sulfoxidation, the resulting metabolite will have a mass increase corresponding to the addition of an oxygen atom, but it will still retain the +6 Da mass difference from its unlabeled counterpart. However, if N-demethylation occurs, the d6-label is lost, and the resulting metabolite will not exhibit the characteristic isotopic shift, clearly indicating the specific site of metabolic attack.

Table 1: Hypothetical Mass-to-Charge (m/z) Ratios for Methotrimeprazine and Its d6-Labeled Analog in Metabolite Identification

| Compound/Metabolite | Chemical Change | Expected m/z (Unlabeled) | Expected m/z (d6-Labeled) | Deuterium Retention |

| Methotrimeprazine (Parent) | - | 329.15 | 335.19 | Yes |

| Methotrimeprazine Sulfoxide | + Oxygen | 345.15 | 351.19 | Yes |

| N-Desmethylmethotrimeprazine | - CH₃ | 315.14 | 315.14 | No |

Note: m/z values are hypothetical and for illustrative purposes.

Comparative Metabolism Studies Across Preclinical Species and In Vitro Human Systems

A critical step in preclinical development is selecting an appropriate animal species for toxicology studies, which requires ensuring that the animal's metabolic profile is comparable to that of humans. bioivt.com Significant interspecies differences in drug metabolism can lead to poor prediction of human safety and efficacy. nih.govdrugdiscoverytrends.com this compound is employed as an internal standard to facilitate accurate quantitative comparisons of metabolite formation across different species (e.g., rat, dog, non-human primate) and in vitro human systems (e.g., cryopreserved human hepatocytes). nih.gov By incubating the unlabeled drug in liver preparations from various species and spiking each sample with the d6-internal standard before analysis, researchers can reliably quantify the rates of formation for key metabolites. This allows for a direct comparison, highlighting any qualitative or quantitative differences and aiding in the selection of the most relevant toxicological model. bioivt.com

Investigation of Deuterium Isotope Effects on Metabolic Pathways and Rates

The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov The C-D bond is stronger and requires more energy to break than a C-H bond, which can significantly slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. researchgate.net

In this compound, the deuterium atoms are located on the N-methyl group, a primary site for oxidative metabolism by cytochrome P450 enzymes leading to N-demethylation. The KIE is expected to slow this specific pathway. nih.gov By comparing the metabolic rates of methotrimeprazine and its d6-analog in vitro, researchers can:

Determine rate-limiting steps: A significant KIE provides strong evidence that C-H bond cleavage at the N-methyl position is a rate-limiting step in that metabolic pathway.

Investigate metabolic switching: Slowing down one metabolic pathway (N-demethylation) can cause the drug to be metabolized through alternative routes (e.g., sulfoxidation). osti.govosti.gov Studying this "metabolic switching" provides a deeper understanding of the drug's complete metabolic profile. osti.gov This strategy has been used to explore the metabolism of various drugs where multiple pathways exist. osti.govosti.gov

Table 2: Illustrative Kinetic Isotope Effect on Methotrimeprazine N-Demethylation

| Compound | Metabolic Pathway | Hypothetical Vmax (pmol/min/mg) | KIE (Vmax H / Vmax D) |

| Methotrimeprazine | N-Demethylation | 100 | 2.0 |

| rac Methotrimeprazine-d6 | N-Demethylation | 50 |

Note: Data is illustrative. A KIE value greater than 1 indicates a slower reaction for the deuterated compound.

Integration of Deuterated Internal Standards in Complex Biological Assay Development

The development of robust, reliable, and accurate bioanalytical methods is crucial for all stages of drug development. Deuterated internal standards are considered the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comkcasbio.com this compound is ideally suited for this role in assays designed to measure methotrimeprazine concentrations in complex biological matrices like plasma or whole blood. texilajournal.com

The key advantage of a deuterated internal standard is that it is chemically identical to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com However, it is mass-distinct, allowing it to be measured independently. This co-eluting, mass-differentiated standard can effectively compensate for a variety of experimental inconsistencies. texilajournal.com

Table 3: Advantages of Using this compound in Bioassays

| Feature | Advantage |

| Co-elution | Compensates for variability in chromatographic retention time. |

| Similar Extraction Recovery | Corrects for analyte loss during sample preparation and extraction. aptochem.com |

| Correction for Matrix Effects | Mitigates ion suppression or enhancement caused by other molecules in the biological sample, a major challenge in LC-MS/MS. kcasbio.commyadlm.org |

| Improved Precision & Accuracy | Leads to more reliable and reproducible quantitative data by normalizing for instrument and sample variability. clearsynth.com |

By integrating this compound into bioanalytical methods, researchers can achieve the high level of precision and accuracy required to support preclinical pharmacokinetic studies. clearsynth.comtexilajournal.com

Advanced Spectrometric and Isotopic Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of Deuteration and Structural Integrity

¹H NMR (Proton NMR) is particularly effective in confirming deuteration. The absence of signals at specific chemical shifts where protons would normally appear in the non-deuterated Methotrimeprazine spectrum provides direct evidence of deuterium (B1214612) substitution. For rac Methotrimeprazine-d6 Hydrochloride, the deuteration is on the N,N-dimethylamino group. Therefore, the characteristic singlet corresponding to these six protons would be absent in the ¹H NMR spectrum.

Illustrative ¹H and ¹³C NMR Data

Due to the lack of publicly available, specific NMR data for this compound, the following tables present illustrative data based on the known spectrum of Methotrimeprazine and the expected changes upon deuteration.

Table 1: Illustrative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.80-7.30 | m | 6H | Aromatic Protons |

| 3.85 | s | 3H | -OCH₃ |

| 3.50-3.70 | m | 2H | -CH₂- (propyl chain) |

| 2.80-3.00 | m | 1H | -CH- (propyl chain) |

| 1.05 | d | 3H | -CH₃ (propyl chain) |

| Absent | - | - | N(CD₃)₂ |

Table 2: Illustrative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | C-O (aromatic) |

| 147.2 | C-N (aromatic) |

| 145.8 | C-S (aromatic) |

| 113.0-128.0 | Aromatic Carbons |

| 60.5 | -OCH₃ |

| 55.4 | -CH₂- (propyl chain) |

| 45.0 (multiplet) | N(CD₃)₂ |

| 38.2 | -CH- (propyl chain) |

| 12.5 | -CH₃ (propyl chain) |

Detailed Fragmentation Pathway Elucidation via Mass Spectrometry for Deuterated Analogs

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. When coupled with fragmentation techniques (MS/MS), it allows for the elucidation of detailed fragmentation pathways. The use of deuterated analogs like this compound is instrumental in confirming these pathways.

In the mass spectrum of this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 6 units higher than that of the non-deuterated compound, confirming the incorporation of six deuterium atoms.

During MS/MS analysis, the fragmentation pattern of the deuterated analog is compared to that of the non-deuterated compound. Fragments containing the N,N-dimethylamino group will retain the six deuterium atoms and will therefore have a mass that is 6 units higher. This allows for the unambiguous identification of fragments containing this specific moiety, helping to piece together the fragmentation puzzle. The primary fragmentation of phenothiazine (B1677639) derivatives often involves cleavage of the side chain. nih.gov

Illustrative Mass Spectrometry Fragmentation Data

The following table provides an illustrative fragmentation pathway for this compound, based on the known fragmentation of phenothiazine derivatives.

Table 3: Illustrative ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 335.1 (M+H)⁺ | 290.1 | C₂H₇N | Loss of dimethylamine |

| 335.1 (M+H)⁺ | 100.1 | C₁₄H₁₃NOS | Dimethylaminopropyl cation |

| 341.1 (M-d6+H)⁺ | 290.1 | C₂HD₆N | Loss of d6-dimethylamine |

| 341.1 (M-d6+H)⁺ | 106.1 | C₁₄H₁₃NOS | d6-Dimethylaminopropyl cation |

Isotopic Dilution Mass Spectrometry for Absolute Quantification

Isotopic dilution mass spectrometry (ID-MS) is a gold-standard method for achieving highly accurate and precise quantification of analytes in complex matrices. drugbank.com This technique relies on the use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte of interest but has a different mass.

The principle of ID-MS involves adding a known amount of the deuterated internal standard to a sample containing an unknown amount of the non-deuterated analyte (Methotrimeprazine). The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. Because the analyte and the internal standard have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same degree of ionization efficiency and potential matrix effects. biophysics-reports.org

By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, the concentration of the analyte in the original sample can be accurately determined. The use of a deuterated internal standard like this compound is crucial for compensating for any sample loss during preparation and for correcting variations in instrument response, leading to highly reliable quantitative results. researchgate.net

Illustrative Isotopic Dilution Mass Spectrometry Data

The following table illustrates a typical calibration curve for the quantification of Methotrimeprazine using this compound as an internal standard.

Table 4: Illustrative Calibration Curve Data for Methotrimeprazine Quantification by LC-MS/MS

| Methotrimeprazine Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,500,123 | 0.010 |

| 5 | 76,170 | 1,510,543 | 0.050 |

| 10 | 153,456 | 1,505,678 | 0.102 |

| 50 | 759,876 | 1,498,987 | 0.507 |

| 100 | 1,520,345 | 1,502,345 | 1.012 |

| 500 | 7,605,432 | 1,508,765 | 5.042 |

Exploration of Deuterium Exchange Mechanisms and Stability

The stability of the deuterium label is a critical factor for the successful application of deuterated compounds in quantitative analysis. Deuterium atoms attached to carbon are generally stable under typical analytical conditions. However, under certain pH or enzymatic conditions, back-exchange (replacement of deuterium with hydrogen from the solvent) can occur, particularly for deuterium atoms on heteroatoms or activated carbon positions. nih.gov

For this compound, the deuterium atoms are on the N,N-dimethylamino group. The stability of these C-D bonds is generally high. Studies on the stability of the deuterated label would involve incubating the compound in various biological matrices and under different pH conditions, followed by LC-MS analysis to monitor for any decrease in the deuterated form and a corresponding increase in partially deuterated or non-deuterated forms.

The kinetic isotope effect (KIE) is another important aspect related to deuteration. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.govnih.gov This can be advantageous in pharmacokinetic studies, as it can lead to a longer half-life of the drug. For this compound, the deuteration of the N-methyl groups could potentially slow down the rate of N-demethylation, a common metabolic pathway for many drugs. nih.gov

Illustrative Stability and Exchange Data

The following table provides illustrative data on the stability of the deuterium label in this compound under different conditions.

Table 5: Illustrative Stability of Deuterium Label in this compound

| Condition | Incubation Time (hours) | % Deuterated Form Remaining | % Back-Exchange |

| pH 3 | 24 | >99% | <1% |

| pH 7.4 (Buffer) | 24 | >99% | <1% |

| Human Plasma (37°C) | 24 | >98% | <2% |

| Human Liver Microsomes (37°C) | 4 | >95% | <5% |

Chirality and Stereochemical Considerations of Rac Methotrimeprazine D6 Hydrochloride

Significance of the Racemic Nature in Research Design and Interpretation

The use of a racemic mixture, such as rac-Methotrimeprazine-d6 Hydrochloride, in research necessitates careful consideration in the design of experiments and the interpretation of results. The two enantiomers, dextromethotrimeprazine and levomethotrimeprazine, may interact differently with chiral biological systems, including receptors and enzymes. This can lead to one enantiomer being therapeutically active while the other may be less active, inactive, or even contribute to adverse effects. Therefore, understanding the individual contributions of each enantiomer is paramount.

The "d6" designation in rac-Methotrimeprazine-d6 Hydrochloride indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling is a powerful tool in various research applications. In metabolic studies, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of this bond is slower for the deuterated compound. This effect can be utilized to investigate metabolic pathways and to potentially develop drugs with improved pharmacokinetic profiles. In analytical chemistry, deuterated compounds are frequently used as internal standards in quantitative analyses, such as mass spectrometry, due to their similar chemical properties to the analyte but distinct mass.

Analytical Resolution of Enantiomers of Deuterated Methotrimeprazine Analogs

The separation and quantification of the individual enantiomers of methotrimeprazine and its deuterated analogs are essential for detailed stereoselective studies. Various analytical techniques have been developed for the chiral resolution of phenothiazines, including methotrimeprazine.

High-performance liquid chromatography (HPLC) is a widely used method for the enantiomeric separation of chiral drugs. For methotrimeprazine, this is often achieved using a chiral stationary phase (CSP). These stationary phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation. The use of HPLC coupled with mass spectrometry (MS/MS) provides a highly sensitive and selective method for the quantification of the separated enantiomers in biological samples. nih.govrsc.org In such analyses, a deuterated racemic mixture like rac-Methotrimeprazine-d6 Hydrochloride can serve as an ideal internal standard. acanthusresearch.comsigmaaldrich.com Because it has nearly identical physicochemical properties to the non-deuterated analyte, it co-elutes with the racemate, but its higher mass allows for its distinct detection by the mass spectrometer, enabling accurate quantification of the individual enantiomers. acanthusresearch.comsigmaaldrich.com

Nonaqueous capillary electrophoresis (NACE) is another powerful technique for the chiral separation of phenothiazines. In NACE, the separation of enantiomers is achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. This method has been successfully applied to the enantiomeric separation of mepromazine (a synonym for methotrimeprazine) and other related phenothiazines.

The development and validation of these analytical methods are crucial for pharmacokinetic and metabolic studies, allowing researchers to accurately determine the concentrations of each enantiomer in various biological matrices and to understand their individual disposition in the body.

Stereoselective Aspects in Related In Vitro Metabolic Studies

In vitro metabolic studies are fundamental to understanding the stereoselective disposition of chiral drugs. For methotrimeprazine, the primary metabolic pathways include N-demethylation and sulfoxidation, which are primarily carried out by cytochrome P450 (CYP) enzymes in the liver. drugbank.comnih.gov Research has shown that these metabolic processes can be stereoselective, meaning that one enantiomer is metabolized at a different rate or via a different pathway than the other.

Studies on the levorotatory enantiomer, levomepromazine (B1675116), have identified CYP3A4 as the main enzyme responsible for its 5-sulfoxidation and N-demethylation at therapeutic concentrations. nih.gov CYP1A2 also contributes to a lesser extent to the 5-sulfoxidation. nih.gov The inhibitory potential of levomepromazine on various CYP isoforms has also been investigated, revealing a potent competitive inhibition of CYP2D6 and moderate inhibition of CYP1A2 and CYP3A4. nih.gov This information is crucial for predicting potential drug-drug interactions.

The differential interaction of methotrimeprazine enantiomers with central nervous system receptors has also been demonstrated. In one study, the optical isomers of methotrimeprazine were investigated for their ability to bind to dopamine (B1211576) and serotonin (B10506) receptors. The results showed a statistically significant difference in the isomeric effects on these receptors, with levomethotrimeprazine being the more active isomer. These findings highlight that the pharmacological activity of racemic methotrimeprazine is not equally distributed between its enantiomers.

The following table summarizes the binding affinities of methotrimeprazine enantiomers to dopamine and serotonin receptors from a study using bovine caudate nucleus tissue homogenates.

Table 1: Differential Binding of Methotrimeprazine Enantiomers to Receptors

| Receptor | Radioligand | More Active Isomer | Less Active Isomer |

|---|---|---|---|

| Dopamine | [3H]Dopamine | Levomethotrimeprazine | Dextromethotrimeprazine |

Data from Robert, T. A., et al. (1982).

While detailed in vitro metabolic data comparing the rates of metabolism for both enantiomers of methotrimeprazine are not extensively available in the public domain, the existing evidence on the stereoselective receptor binding and the metabolism of levomepromazine strongly suggests that the two enantiomers have different pharmacological and pharmacokinetic profiles. Further comparative in vitro studies are warranted to fully elucidate the stereoselective metabolism of rac-methotrimeprazine.

The table below outlines the primary in vitro metabolic pathways for levomepromazine and the key enzymes involved.

Table 2: In Vitro Metabolic Pathways of Levomepromazine

| Metabolic Pathway | Primary Enzyme(s) |

|---|---|

| 5-Sulfoxidation | CYP3A4 (major), CYP1A2 (minor) |

Data from Wójcikowski, J., et al. (2014).

Future Directions in Academic Research with Rac Methotrimeprazine D6 Hydrochloride

Development of Novel High-Throughput Analytical Platforms

The demand for rapid and efficient analysis in pharmaceutical and biomedical research has spurred the development of high-throughput analytical platforms. rac Methotrimeprazine-d6 Hydrochloride is integral to the evolution of these technologies, particularly in mass spectrometry-based assays.

Future research will likely focus on integrating deuterated standards like this compound into fully automated high-throughput screening (HTS) workflows. This includes the use of advanced liquid handling robotics and sophisticated data analysis software to minimize manual intervention and increase sample throughput. The development of high-throughput hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) methods, for instance, has been continually improving to increase robustness and efficiency for structural analysis of proteins and other biological systems acs.orgnih.gov.

The use of deuterated internal standards such as this compound is crucial for minimizing analytical variability and ensuring accuracy in high-throughput settings researchgate.net. These standards compensate for matrix effects and variations in instrument response, which are common challenges in the analysis of complex biological samples texilajournal.comclearsynth.com. Research efforts may focus on developing novel matrix-matched calibration strategies using deuterated compounds to further enhance the precision of high-volume quantitative analyses.

| Platform/Technique | Role of Deuterated Compound | Potential Advancement |

| LC-MS/MS | Internal Standard | Enhanced precision in large-scale preclinical pharmacokinetic studies researchgate.nettexilajournal.com. |

| HDX-MS | N/A (Analyte) | Increased throughput for protein conformational studies and drug binding analysis acs.orgnih.gov. |

| Automated HTS | Calibrator/QC Sample | Integration into fully automated workflows for drug discovery and metabolomics. |

| NanoSIMS Imaging | Metabolic Tracer | High-resolution quantitative imaging of drug distribution in tissues nih.gov. |

Expanded Applications in Preclinical Drug Discovery and Development Support

In the preclinical phase of drug development, establishing a thorough understanding of a candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. researchgate.net this compound serves as a critical tool in these investigations, primarily as an internal standard for quantitative bioanalysis.

The use of deuterated internal standards is well-established for enhancing the precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for pharmacokinetic analysis texilajournal.comclearsynth.com. By co-eluting with the non-labeled analyte, the deuterated standard helps to correct for variability during sample preparation and ionization, leading to more reliable data for regulatory submissions texilajournal.com. Future applications will see the expanded use of such standards in a wider array of preclinical models, including organ-on-a-chip systems and other advanced in vitro models designed to predict human pharmacokinetics better and reduce reliance on animal testing certara.com.

Furthermore, deuterated compounds are instrumental in drug metabolism and pharmacokinetic (DMPK) studies. simsonpharma.com They aid in the elucidation of metabolic pathways and the identification of metabolites researchgate.net. The stability of the deuterium label allows researchers to track the fate of a drug molecule throughout biological systems with high fidelity simsonpharma.com.

| Preclinical Study Type | Application of rac Methotrimeprazine-d6 HCl | Research Objective |

| Pharmacokinetics (PK) | Internal Standard | Accurate quantification of the parent drug (Methotrimeprazine) in biological matrices (plasma, tissue) texilajournal.com. |

| Metabolite Identification | Tracer/Standard | To help distinguish drug metabolites from endogenous compounds in mass spectrometry data researchgate.net. |

| In Vitro ADME Assays | Internal Standard | Precise quantification in studies using liver microsomes, hepatocytes, and other cellular systems. |

| Toxicology Studies | Internal Standard | Correlating drug exposure levels with observed toxicological effects. |

In-depth Mechanistic Studies of Deuterium Isotope Effects on Biological Processes

The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govresearchgate.net This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step, a common occurrence in drug metabolism mediated by enzymes like the cytochrome P450 (CYP) family nih.govscispace.com.

Future academic research can leverage this compound and its parent compound to conduct detailed mechanistic studies. By comparing the metabolic profiles of the deuterated and non-deuterated forms, researchers can pinpoint specific metabolic "soft spots" on the molecule and quantify the extent to which deuteration slows down metabolism at those sites nih.gov. Such studies are critical for understanding the complex reaction mechanisms of metabolic enzymes nih.govsemanticscholar.org.

| Research Area | Experimental Approach | Scientific Insight |

| Enzyme Kinetics | Compare Vmax and Km for deuterated vs. non-deuterated substrates. | Quantify the magnitude of the KIE on specific metabolic pathways nih.gov. |

| Metabolic Pathway Analysis | Incubate with liver microsomes and identify metabolites via LC-MS. | Determine if deuteration leads to "metabolic switching," altering the proportion of different metabolites nih.gov. |

| Reactive Metabolite Formation | Use trapping agents to capture and identify reactive intermediates. | Assess whether deuteration can mitigate the formation of toxic metabolites researchgate.net. |

| Enzyme Mechanism | Analyze isotope effects with different CYP isoforms. | Probe the nature of the rate-limiting step in the catalytic cycle for a specific drug-enzyme pair nih.gov. |

Potential for Advanced Tracer Studies in Complex Biological Systems

Stable isotope-labeled compounds are invaluable as tracers for elucidating metabolic pathways and understanding the disposition of molecules in vivo without the need for radioactivity researchgate.netscispace.com. Deuterated compounds like this compound are particularly useful for these applications due to the relative ease of detection by mass spectrometry simsonpharma.com.

Future research can employ this compound in sophisticated tracer studies to map its distribution and metabolism in complex biological systems with high spatial and temporal resolution. Techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can be used to visualize the subcellular distribution of deuterated tracers within tissues and cells, providing unprecedented insights into where a drug accumulates and interacts with its targets nih.gov.

Administering a deuterated tracer allows for the precise tracking of a molecule's journey through the body, from absorption and distribution into various tissues to its metabolic transformation and eventual excretion nih.gov. These studies are essential for building comprehensive pharmacokinetic and pharmacodynamic (PK/PD) models that can predict a drug's behavior in different physiological and pathological states.

| Study Type | Methodology | Objective |

| Whole-Body Autoradiography (with MS detection) | Administer deuterated compound and analyze tissue sections by imaging mass spectrometry. | Map the macroscopic distribution of the drug and its major metabolites across all organs and tissues. |

| Metabolomics | Administer the tracer and analyze biological fluids (blood, urine) over time using high-resolution MS. | Track the appearance and disappearance of metabolites to delineate metabolic pathways and kinetics simsonpharma.com. |

| Cellular Uptake and Distribution | Treat cell cultures with the deuterated compound and analyze subcellular fractions or use imaging techniques like NanoSIMS. | Determine the rate of cellular uptake and identify specific organelles where the drug accumulates nih.gov. |

| Protein-Drug Interaction | Use HDX-MS after administration of the deuterated drug. | Investigate how drug binding affects protein conformation and dynamics in a physiological context. |

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing rac Methotrimeprazine-d6 Hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm deuterium incorporation at specific positions. Deuterated solvents (e.g., DMSO-d6) should be avoided to prevent signal overlap. Compare peak splitting patterns with non-deuterated analogs to validate isotopic purity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) in positive ion mode is critical for verifying molecular ion peaks (e.g., [M+H]+). Isotopic abundance analysis should confirm ≥98% deuterium enrichment, as deviations may indicate incomplete deuteration or isotopic exchange .

- Chromatography: Reverse-phase HPLC with UV detection (e.g., 254 nm) can assess purity. Use a C18 column and isocratic elution with a mobile phase of acetonitrile:buffer (pH 3.0) to separate deuterated and non-deuterated species .

Basic: How should researchers validate analytical methods for quantifying this compound in pharmacokinetic studies?

Methodological Answer:

- Linearity and Sensitivity: Perform calibration curves (1–100 µg/mL) in biological matrices (e.g., plasma). Use deuterated analogs as internal standards to correct for matrix effects. Report limits of detection (LOD) and quantification (LOQ) with signal-to-noise ratios ≥3 and ≥10, respectively .

- Precision and Accuracy: Conduct intra-day (n=3) and inter-day (n=5) replicates at low, medium, and high concentrations. Acceptable criteria: ±15% deviation from nominal values, ±20% at LOQ .

- Stability: Assess short-term (24 hr, room temperature), freeze-thaw (3 cycles), and long-term (-80°C, 30 days) stability. Degradation >10% invalidates the method .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Variable Selection: Key factors include reaction temperature (25–60°C), deuteration time (12–48 hr), and catalyst concentration (1–5 mol%). Responses: yield, isotopic purity, and byproduct formation .

- Design Implementation: Use a 2³ full factorial design to evaluate main effects and interactions. Central composite designs (CCD) are recommended for non-linear relationships. Analyze via ANOVA to identify significant factors (p<0.05) .

- Case Study: A study on deuterated lidocaine analogs showed that temperature and catalyst concentration had synergistic effects on yield (p=0.002), while excessive deuteration time increased byproducts (p=0.03) .

Advanced: How to resolve discrepancies in thermal stability data for this compound?

Methodological Answer:

- Controlled Degradation Studies: Heat samples at 40°C, 60°C, and 80°C under dry N₂. Monitor decomposition via TGA-DSC and HPLC-UV. Identify degradation products (e.g., demethylated analogs) using LC-MS/MS .

- Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Discrepancies may arise from humidity exposure or residual solvents accelerating decomposition. Use Karl Fischer titration to correlate moisture content with stability .

- Mitigation: Store samples in desiccated, amber vials at -20°C. Include stabilizers (e.g., ascorbic acid) if oxidative degradation is observed .

Advanced: What computational strategies integrate metabolic pathway data with experimental results for this compound?

Methodological Answer:

- In Silico Modeling: Use software like Schrödinger Suite or MOE to predict CYP450-mediated metabolism. Validate docking results with in vitro microsomal assays (e.g., human liver microsomes) .

- Data Reconciliation: Apply Bayesian statistics to align computational predictions (e.g., metabolite formation rates) with LC-MS/MS experimental data. Discrepancies >20% warrant re-evaluation of force field parameters .

- Case Study: A study on deuterated metformin used molecular dynamics to explain reduced hepatic clearance (vs. non-deuterated), validated by a 22% decrease in AUC in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.